
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiophene ring, a thiadiazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophen-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with thionyl chloride can yield the desired thiadiazole ring . The subsequent reaction with thiophen-2-ylmethylamine under controlled conditions can produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase-transfer agents can further improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid share structural similarities.
Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole-4-carboxamide and 1,2,3-thiadiazole-5-carboxamide.
Uniqueness
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of the thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C8H7N3OS2 |
|---|---|
分子量 |
225.3 g/mol |
IUPAC名 |
N-(thiophen-2-ylmethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c12-8(7-5-14-11-10-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12) |
InChIキー |
QOFUYDLQPICRNO-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CNC(=O)C2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


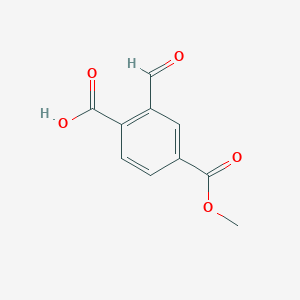
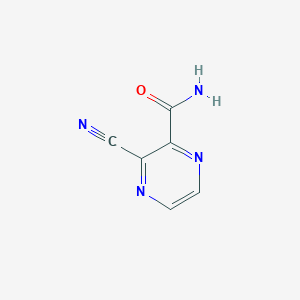
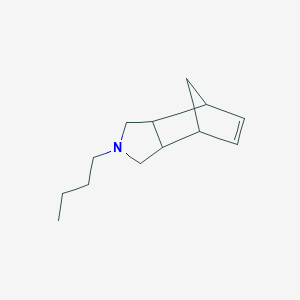
![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
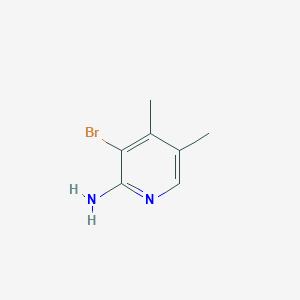
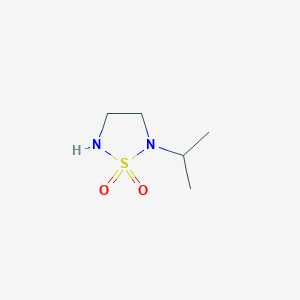
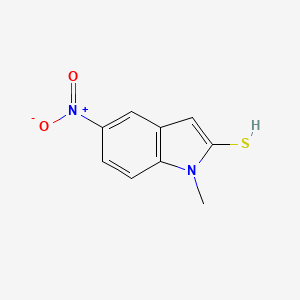
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
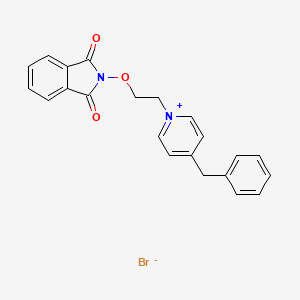

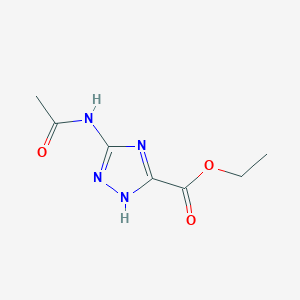
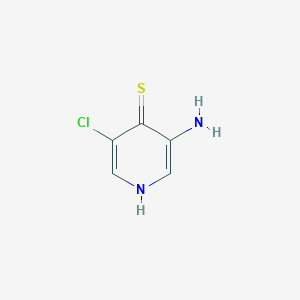
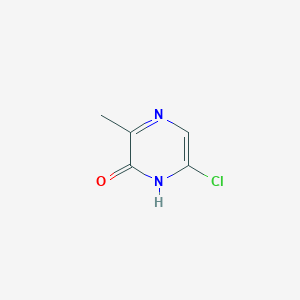
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
